molecular formula C12H10BrNO2 B11847734 Methyl 4-bromo-2-methylquinoline-6-carboxylate CAS No. 1261473-37-3

Methyl 4-bromo-2-methylquinoline-6-carboxylate

Cat. No.: B11847734
CAS No.: 1261473-37-3
M. Wt: 280.12 g/mol
InChI Key: JPRUJIDBEPFVGX-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-methylquinoline-6-carboxylate is a chemical compound with the molecular formula C12H10BrNO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-2-methylquinoline-6-carboxylate typically involves the bromination of 2-methylquinoline followed by esterification. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-methylquinoline-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of 4-amino-2-methylquinoline derivatives.

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of dihydroquinoline derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

Methyl 4-bromo-2-methylquinoline-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-methylquinoline-6-carboxylate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The bromine atom and the ester group play crucial roles in its reactivity and interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-bromo-2-methylquinoline-6-carboxylate is unique due to the presence of both the bromine atom and the ester group, which enhance its reactivity and make it a valuable intermediate in organic synthesis .

Biological Activity

Methyl 4-bromo-2-methylquinoline-6-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article discusses its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a quinoline core with a bromine substituent and a carboxylate functional group. Its molecular formula is C12H10BrNC_{12}H_{10}BrN with a molecular weight of approximately 308.17 g/mol. The presence of the bromine atom enhances its reactivity, making it an interesting candidate for further biological investigations.

Antimicrobial Properties

Preliminary studies have indicated that this compound exhibits significant antimicrobial activity. Research has shown that derivatives of quinoline compounds can inhibit both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. For instance, similar compounds have been reported to possess antifungal properties against various strains, suggesting a potential for broad-spectrum antimicrobial applications .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that this compound may interact with specific cellular pathways involved in cancer cell growth and proliferation. In vitro assays have demonstrated that it can inhibit the growth of certain cancer cell lines, indicating its potential as a therapeutic agent in oncology .

The mechanism through which this compound exerts its biological effects is believed to involve the inhibition of key enzymes or receptors associated with cellular proliferation and survival. This may lead to apoptosis (programmed cell death) in malignant cells. Understanding these interactions is crucial for evaluating its therapeutic potential and optimizing its efficacy .

Case Studies

  • Antimicrobial Efficacy : A study highlighted the effectiveness of this compound against various microbial pathogens, showcasing its potential as an antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, indicating strong activity against both bacterial and fungal strains .
  • Anticancer Potential : In another investigation, the compound was tested on human ovarian cancer cell lines. The results showed a significant reduction in cell viability at specific concentrations, suggesting that it could serve as a lead compound for developing new anticancer therapies .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that this compound shares structural similarities with other quinoline derivatives but exhibits unique biological properties due to its specific substituents.

Compound NameKey FeaturesBiological Activity
This compoundBromine substituent; carboxylate groupAntimicrobial, anticancer
Isopropyl 4-Bromo-2-Methylquinoline-6-CarboxylateIsopropyl group; similar structureAntimicrobial potential
4-Bromo-2-MethylquinolineLacks ester; simpler structureLimited biological activity

Properties

CAS No.

1261473-37-3

Molecular Formula

C12H10BrNO2

Molecular Weight

280.12 g/mol

IUPAC Name

methyl 4-bromo-2-methylquinoline-6-carboxylate

InChI

InChI=1S/C12H10BrNO2/c1-7-5-10(13)9-6-8(12(15)16-2)3-4-11(9)14-7/h3-6H,1-2H3

InChI Key

JPRUJIDBEPFVGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)C(=O)OC)Br

Origin of Product

United States

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